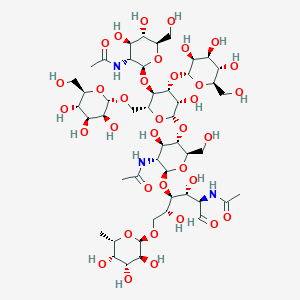
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol, also known as DTE, is a chemical compound that has been widely used in scientific research. It is a derivative of the triazine family and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is not well understood. However, it has been shown to interact with metal ions, such as copper and zinc, and to form complexes with them. These complexes have been studied for their potential applications in catalysis and sensing.
Biochemische Und Physiologische Effekte
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. It is also relatively expensive compared to other chemicals.
Zukünftige Richtungen
There are several future directions for the use of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol in scientific research. One direction is the development of new metal-organic frameworks and porous organic polymers using 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol as a building block. These materials have potential applications in gas storage, separation, and catalysis. Another direction is the study of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol complexes with metal ions for their potential applications in sensing and catalysis. Finally, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol could be further studied for its biomedical applications, such as drug delivery and tissue engineering.
Conclusion
In conclusion, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has unique properties that make it suitable for a variety of applications. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been used as a ligand in metal-organic frameworks, a building block in porous organic polymers, and as a candidate for biomedical applications. Further research is needed to fully understand the mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol and to explore its potential applications in various fields.
Synthesemethoden
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol can be synthesized through various methods, including the reaction of cyanuric chloride with ethylenediamine, followed by hydrolysis. Another method involves the reaction of cyanuric chloride with ethanolamine in the presence of a base. The yield of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol from these methods is generally high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-organic frameworks, which are materials that have potential applications in gas storage, separation, and catalysis. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has also been used as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and sensing.
Eigenschaften
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-8-3(1-2-11)9-5(7)10-4/h11H,1-2H2,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPLOAYWREBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)









